molecular formula C10H8BrNO2 B13661121 5-bromo-8-methoxyquinolin-2(1H)-one

5-bromo-8-methoxyquinolin-2(1H)-one

Cat. No.: B13661121
M. Wt: 254.08 g/mol
InChI Key: RCKKTKLCZXGJHX-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxyquinolin-2(1H)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-8-methoxyquinolin-2(1H)-one typically involves the bromination of 8-methoxyquinoline followed by cyclization. One common method includes:

    Bromination: 8-methoxyquinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.

    Cyclization: The brominated intermediate undergoes cyclization under acidic or basic conditions to form the desired quinolin-2(1H)-one structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-8-methoxyquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-8-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-8-methoxyquinoline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    5-Bromo-8-methoxyquinolin-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

5-Bromo-8-methoxyquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a methoxy group on the quinoline ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-8-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO2/c1-14-8-4-3-7(11)6-2-5-9(13)12-10(6)8/h2-5H,1H3,(H,12,13)

InChI Key

RCKKTKLCZXGJHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=CC(=O)N2

Origin of Product

United States

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